molecular formula C30H27N3O6 B1673861 9-Hydroxy-9-methoxycarbonyl-8-methyl-14-n-propoxy-2,3,9,10-tetrahydro-8,11-epoxy-1H,8H,11H-2,7b,11a-triazadibenzo(a,g)cycloocta(cde)trinden-1-one CAS No. 126643-38-7

9-Hydroxy-9-methoxycarbonyl-8-methyl-14-n-propoxy-2,3,9,10-tetrahydro-8,11-epoxy-1H,8H,11H-2,7b,11a-triazadibenzo(a,g)cycloocta(cde)trinden-1-one

Cat. No. B1673861
M. Wt: 525.6 g/mol
InChI Key: ZZWAFVPZTZSAEM-RIGQTMPJSA-N
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Description

The compound “9-Hydroxy-9-methoxycarbonyl-8-methyl-14-n-propoxy-2,3,9,10-tetrahydro-8,11-epoxy-1H,8H,11H-2,7b,11a-triazadibenzo(a,g)cycloocta(cde)trinden-1-one” is also known as KT5926 . It has been identified as a potent and selective inhibitor of myosin light chain kinase .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains multiple functional groups, including a hydroxy group, a methoxycarbonyl group, a propoxy group, and an epoxy group .


Chemical Reactions Analysis

KT5926 has been found to inhibit both Ca2+/calmodulin-dependent and -independent smooth muscle myosin light chain kinases to a similar extent . The inhibition was not affected by the concentration of calmodulin .

Scientific Research Applications

Neuroprotection and Neuronal Survival

Research has shown that mixed-lineage kinase (MLK) inhibitors, like the compound , can prevent c-Jun NH2-terminal kinase (JNK) pathway activation, thereby inhibiting neuronal cell death in various models. These inhibitors can induce a substantial increase in the mRNA and protein levels of TrkA, the nerve growth factor receptor, resulting in ligand-independent activation of the TrkA receptor and downstream pathways, which is crucial for neuronal survival and trophism (Wang, Paden, & Johnson, 2005).

Inhibition of Myosin Light Chain Kinase

The compound has been identified as a potent and selective inhibitor of myosin light chain kinase. It inhibits both Ca2+/calmodulin-dependent and -independent smooth muscle myosin light chain kinases, indicating a direct interaction with the enzyme at the catalytic site. This inhibition has implications for cellular processes involving muscle contraction and cellular movement (Nakanishi et al., 1990).

Histamine Release and Endothelin-1 Action

Studies have explored the mechanisms of endothelin-1-induced histamine release, comparing them with antigen-induced release. Inhibitors like this compound have been shown to inhibit antigen-induced histamine release while not affecting endothelin-1-induced release, indicating different biological pathways for these stimuli (Yamamura et al., 1995).

Antiinflammatory and Antiallergic Effects

This compound has been studied for its antiinflammatory and antiallergic effects in animal models. It has shown dose-dependent inhibition on passive cutaneous anaphylaxis in rats and anaphylactic bronchoconstriction in guinea pigs, among other effects. This suggests its potential as an antiinflammatory and antiallergic agent (Ohmori et al., 1988).

Antitumor Activity

Derivatives of this compound have been synthesized and evaluated for their antitumor activity. Some derivatives showed a broad spectrum of antiproliferative activity against human tumor cell lines, indicating potential applications in cancer therapy (Akinaga et al., 2004).

properties

IUPAC Name

methyl (15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-23-propoxy-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20(25),21,23,26-nonaene-16-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O6/c1-4-11-38-15-9-10-19-17(12-15)23-24-18(14-31-27(24)34)22-16-7-5-6-8-20(16)33-26(22)25(23)32(19)21-13-30(36,28(35)37-3)29(33,2)39-21/h5-10,12,21,36H,4,11,13-14H2,1-3H3,(H,31,34)/t21-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWAFVPZTZSAEM-RIGQTMPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=CC=CC=C6C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC2=C(C=C1)N3[C@H]4C[C@@]([C@](O4)(N5C6=CC=CC=C6C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxy-9-methoxycarbonyl-8-methyl-14-n-propoxy-2,3,9,10-tetrahydro-8,11-epoxy-1H,8H,11H-2,7b,11a-triazadibenzo(a,g)cycloocta(cde)trinden-1-one

CAS RN

126643-38-7
Record name Methyl (9S,10R,12R)-2,3,9,10,11,12-hexahydro-10-hydroxy-9-methyl-1-oxo-16-propoxy-9,12-epoxy-1H-diindolo[1,2,3-fg:3′,2′,1′-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126643-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KT 5926
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126643387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Hydroxy-9-methoxycarbonyl-8-methyl-14-n-propoxy-2,3,9,10-tetrahydro-8,11-epoxy-1H,8H,11H-2,7b,11a-triazadibenzo(a,g)cycloocta(cde)trinden-1-one
Reactant of Route 2
Reactant of Route 2
9-Hydroxy-9-methoxycarbonyl-8-methyl-14-n-propoxy-2,3,9,10-tetrahydro-8,11-epoxy-1H,8H,11H-2,7b,11a-triazadibenzo(a,g)cycloocta(cde)trinden-1-one
Reactant of Route 3
9-Hydroxy-9-methoxycarbonyl-8-methyl-14-n-propoxy-2,3,9,10-tetrahydro-8,11-epoxy-1H,8H,11H-2,7b,11a-triazadibenzo(a,g)cycloocta(cde)trinden-1-one
Reactant of Route 4
Reactant of Route 4
9-Hydroxy-9-methoxycarbonyl-8-methyl-14-n-propoxy-2,3,9,10-tetrahydro-8,11-epoxy-1H,8H,11H-2,7b,11a-triazadibenzo(a,g)cycloocta(cde)trinden-1-one
Reactant of Route 5
Reactant of Route 5
9-Hydroxy-9-methoxycarbonyl-8-methyl-14-n-propoxy-2,3,9,10-tetrahydro-8,11-epoxy-1H,8H,11H-2,7b,11a-triazadibenzo(a,g)cycloocta(cde)trinden-1-one
Reactant of Route 6
9-Hydroxy-9-methoxycarbonyl-8-methyl-14-n-propoxy-2,3,9,10-tetrahydro-8,11-epoxy-1H,8H,11H-2,7b,11a-triazadibenzo(a,g)cycloocta(cde)trinden-1-one

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